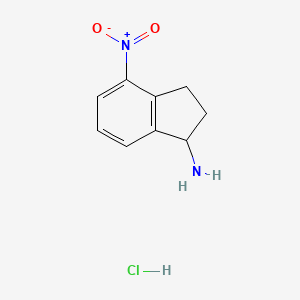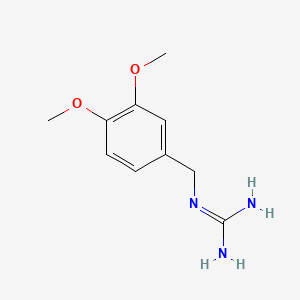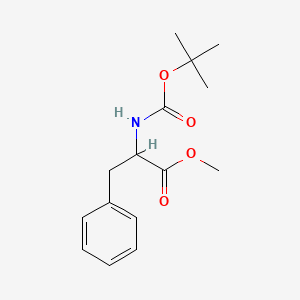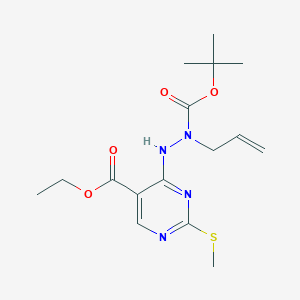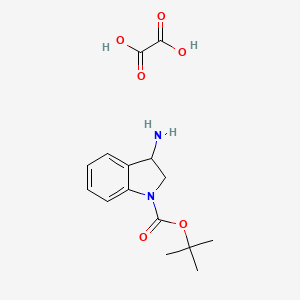
3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
Phenylboronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are often used in the Suzuki coupling reaction, where a boronic acid reacts with an organic halide to form a carbon–carbon bond .
Synthesis Analysis
The synthesis of phenylboronic acids often involves the reaction of the Grignard reagent with trialkoxyboranes . Protodeboronation of pinacol boronic esters is another method that has been developed, which utilizes a radical approach .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)phenylboronic acid is C7H6BF3O3, and its molecular weight is 205.93 .Chemical Reactions Analysis
Phenylboronic acids and their derivatives are commonly used in the Suzuki coupling reaction, where a boronic acid reacts with an organic halide to form a carbon–carbon bond . Protodeboronation of pinacol boronic esters is another reaction that these compounds can undergo .Physical And Chemical Properties Analysis
The molecular formula of 3-(Trifluoromethoxy)phenylboronic acid is C7H6BF3O3, and its molecular weight is 205.93 .Applications De Recherche Scientifique
Physicochemical and Structural Properties
3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid, as part of the (trifluoromethoxy)phenylboronic acids family, exhibits unique physicochemical and structural properties. These compounds have been characterized using various spectroscopic techniques, revealing insights into their molecular structure. The introduction of the trifluoromethoxy group affects the acidity of these molecules, which varies depending on the position of the substituent. The structural analysis, including X-Ray measurements and DFT calculations, has shown that these compounds form hydrogen-bonded dimers in the solid state, with some isomers forming intramolecular hydrogen bonds with the trifluoromethoxy group. This structural behavior has implications for their reactivity and potential applications in materials science and catalysis (Adamczyk-Woźniak et al., 2021).
Antibacterial Activity
The antibacterial properties of (trifluoromethoxy)phenylboronic acids have been investigated, highlighting their potential in antimicrobial applications. Studies have evaluated the in vitro antibacterial potency of these compounds against bacteria such as Escherichia coli and Bacillus cereus. The research suggests that these boronic acids could serve as a basis for developing new antibacterial agents, offering a new avenue in the fight against bacterial infections (Adamczyk-Woźniak et al., 2021).
Applications in Organic Synthesis
Phenylboronic acids, including derivatives like this compound, play a crucial role in organic synthesis. They have been utilized as catalysts in various organic transformations, such as the Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes. These reactions demonstrate the utility of phenylboronic acids in facilitating efficient and selective organic synthetic routes, leading to compounds of interest in medicinal chemistry and material science (Yang et al., 2012).
Catalytic Applications
Further extending their utility, phenylboronic acids have been shown to act as effective catalysts in reactions such as direct amide condensation. The ability of these compounds to catalyze the formation of amide bonds without the need for activating agents presents a greener alternative to traditional amide formation methods. This catalytic activity opens up possibilities for the development of sustainable chemical processes in pharmaceutical and polymer synthesis (Ishihara et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
[3-pentoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3O4/c1-2-3-4-5-19-10-6-9(13(17)18)7-11(8-10)20-12(14,15)16/h6-8,17-18H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIDLPMGPLNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190311 | |
| Record name | Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096339-81-8 | |
| Record name | Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



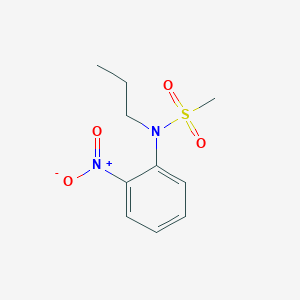

![Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B3060198.png)
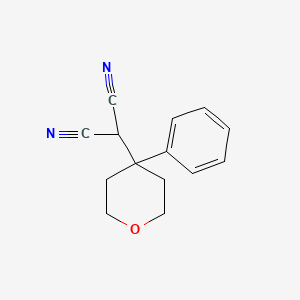
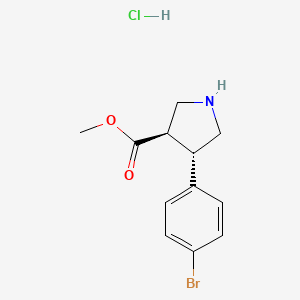
![6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B3060203.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)

